6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one
Description
The compound 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative with two key substituents:
- A (4-chlorophenyl)sulfanylmethyl group at position 4.
- A piperidin-1-yl group at position 2.
Pyrimidin-4(3H)-ones are heterocyclic scaffolds known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-4-6-14(7-5-12)22-11-13-10-15(21)19-16(18-13)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYRQLFPYOKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where the pyrimidinone core reacts with piperidine in the presence of a base such as sodium hydride.
Attachment of the Chlorophenylsulfanyl Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, dimethylformamide as a solvent, and a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences biological activity and physicochemical properties.
Key Observations :
Substituent Variations at Position 6
The 4-chlorophenylsulfanylmethyl group is a distinguishing feature. Analogous compounds with different aryl or alkyl groups at position 6 include:
Key Observations :
Piperidine-Containing Analogues
Piperidine derivatives are common in drug design due to their versatility.
Biological Activity
The compound 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one , with the CAS number 339278-68-1, is a pyrimidine derivative that exhibits significant biological activity. This compound is of interest due to its potential pharmacological applications, particularly in antibacterial action, enzyme inhibition, and cancer chemotherapy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 279.79 g/mol. The presence of the piperidine and sulfanyl groups contributes to its biological properties, enhancing interactions with biological targets.
Antibacterial Activity
Research has demonstrated that compounds containing the 4-chlorophenyl sulfanyl group exhibit moderate to strong antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against others like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it shows significant inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for related compounds indicate strong inhibitory effects, which are crucial for therapeutic applications in managing conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Specific values vary |
Cancer Chemotherapy
The structural features of this compound suggest potential applications in cancer chemotherapy. The pyrimidine core is known for its role in various anticancer agents, and the incorporation of piperidine can enhance bioavailability and efficacy against cancer cells .
Case Studies
Several studies have synthesized and evaluated derivatives of this compound:
- Synthesis of Sulfanylpyrimidines : A study synthesized a series of sulfanylpyrimidines, including the target compound, and assessed their biological activities. The findings indicated promising antibacterial and enzyme inhibitory activities .
- Docking Studies : Computational studies involving molecular docking have elucidated the binding interactions between the synthesized compounds and target enzymes or receptors, providing insights into their mechanisms of action .
- Pharmacological Profiling : In vivo studies have been conducted to evaluate the pharmacological profiles of similar compounds, highlighting their potential as therapeutic agents in treating bacterial infections and other diseases .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the piperidinyl (δ 1.5–2.5 ppm) and sulfanyl groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~390–400 m/z) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines bond parameters (e.g., C-S bond ~1.81 Å, S-C-C angles ~105°), critical for resolving stereochemical ambiguities .
How can computational methods predict the compound’s reactivity and guide experimental design?
Advanced Research Question
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron-rich nature may favor oxidation .
- MD Simulations : Assess solvation effects on stability; polar solvents (e.g., water) may destabilize the piperidinyl ring via H-bonding .
- Validation : Compare computed IR spectra with experimental data to resolve discrepancies in functional group assignments .
What strategies resolve contradictions between computational predictions and experimental stability data?
Advanced Research Question
- Case Example : If computational models suggest thermal stability up to 200°C, but TGA shows decomposition at 150°C:
- Re-evaluate computational parameters (e.g., inclusion of entropy effects).
- Conduct controlled degradation studies under inert atmospheres to identify decomposition pathways .
- Cross-Validation : Use complementary techniques (DSC for melting points, HPLC for degradation products) .
How can researchers elucidate the compound’s mechanism of action when initial pharmacological data is inconclusive?
Advanced Research Question
- Target Fishing : Employ molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the piperidinyl moiety’s affinity for hydrophobic binding pockets .
- SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to identify critical pharmacophores .
- Biochemical Assays : Measure inhibition constants (IC₅₀) using enzyme-linked assays (e.g., ADP-Glo™ for kinase targets) .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Advanced Research Question
- Challenge 1 : Low yields in thiol-alkylation steps due to sulfur oxidation.
- Challenge 2 : Purification difficulties from by-products.
- Solution : Employ flash chromatography with gradient elution (hexane → ethyl acetate) .
How does the compound’s solid-state structure influence its solubility and bioavailability?
Advanced Research Question
- Crystal Packing : X-ray data may reveal intermolecular H-bonds (e.g., N-H···O) that reduce solubility. Co-crystallization with cyclodextrins disrupts these interactions .
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH) via late-stage functionalization to enhance aqueous solubility without destabilizing the core .
What methodologies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–72 hours .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
How can in silico models improve the design of analogs with enhanced binding affinity?
Advanced Research Question
- Pharmacophore Modeling : Identify critical features (e.g., sulfanyl group’s H-bond acceptor capacity) using Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., -Cl vs. -CF₃) to prioritize synthetic targets .
What are the best practices for handling discrepancies in crystallographic data refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
